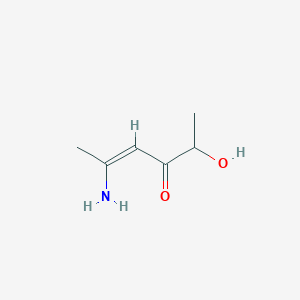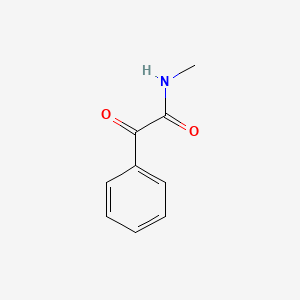![molecular formula C13H20O3Si B3156711 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid CAS No. 83405-98-5](/img/structure/B3156711.png)
4-[(tert-Butyldimethylsilyl)oxy]benzoic acid
Übersicht
Beschreibung
4-[(tert-Butyldimethylsilyl)oxy]benzoic acid is an organic compound with the molecular formula C13H20O3Si. It is a derivative of benzoic acid where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid typically involves the protection of the hydroxyl group of 4-hydroxybenzoic acid with a tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
4-Hydroxybenzoic acid+TBDMSClBase4-[(tert-Butyldimethylsilyl)oxy]benzoic acid
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(tert-Butyldimethylsilyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The TBDMS group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The TBDMS group can be removed under acidic or fluoride ion conditions to regenerate the hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF) are commonly used for deprotection.
Deprotection: Conditions typically involve mild acids or fluoride sources.
Major Products
Deprotection: The major product is 4-hydroxybenzoic acid.
Substitution: Depending on the substituent, various derivatives of benzoic acid can be formed.
Wissenschaftliche Forschungsanwendungen
4-[(tert-Butyldimethylsilyl)oxy]benzoic acid is used in various scientific research applications:
Chemistry: It serves as a protected intermediate in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: It can be used in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: It may be involved in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The molecular targets and pathways are specific to the reactions it undergoes, typically involving the formation and cleavage of the silyl ether bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: The parent compound without the TBDMS protection.
4-[(tert-Butyldimethylsilyl)oxy]benzyl alcohol: Similar structure with an alcohol group instead of a carboxylic acid.
tert-Butyldimethylsilyl chloride: The reagent used for the protection of hydroxyl groups.
Uniqueness
4-[(tert-Butyldimethylsilyl)oxy]benzoic acid is unique due to its specific use as a protected form of 4-hydroxybenzoic acid, allowing for selective reactions in complex synthetic pathways. Its stability and ease of deprotection make it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3Si/c1-13(2,3)17(4,5)16-11-8-6-10(7-9-11)12(14)15/h6-9H,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSJKFHVBPZYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














